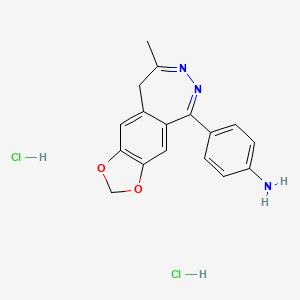

GYKI 52466 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRITPLSHUPVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GYKI 52466 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GYKI 52466 dihydrochloride (B599025) is a 2,3-benzodiazepine compound that has garnered significant interest in neuroscience research due to its potent anticonvulsant, muscle relaxant, and neuroprotective properties.[1][2] Unlike classical 1,4-benzodiazepines which modulate GABA-A receptors, GYKI 52466 exerts its effects through a distinct mechanism centered on the ionotropic glutamate (B1630785) receptors.[1][2] This guide provides an in-depth technical overview of the core mechanism of action of GYKI 52466, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Non-Competitive AMPA/Kainate Receptor Antagonism

The primary mechanism of action of GYKI 52466 is its function as a highly selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[3][4] This non-competitive nature means that GYKI 52466 does not directly compete with the endogenous ligand, glutamate, or other agonists for the binding site on the receptor. Instead, it binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents ion channel opening, even when an agonist is bound.[3][5] This allosteric inhibition is voltage-independent and does not exhibit use-dependence.[3]

The selectivity of GYKI 52466 is a key feature. It shows potent antagonism at AMPA and kainate receptors, while having negligible effects on N-methyl-D-aspartate (NMDA) receptors and GABA-A receptors.[1][3] This specificity allows for the targeted modulation of excitatory neurotransmission mediated by AMPA and kainate receptors.

Interestingly, some research suggests a more complex interaction. At low concentrations (e.g., 10 µM), GYKI 52466 has been observed to increase the steady-state current of AMPA receptors, while still reducing the peak current.[6] This suggests potential positive modulatory effects under certain conditions, possibly through interaction with more than one binding site.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of GYKI 52466 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of GYKI 52466

| Receptor/Response | Agonist | Preparation | IC50 | Reference |

| AMPA-induced currents | AMPA | Cultured rat hippocampal neurons | 10-20 µM | [1] |

| AMPA-induced currents | AMPA | Cultured rat hippocampal neurons | 11 µM | [3][4] |

| Kainate-induced currents | Kainate | Cultured rat hippocampal neurons | ~450 µM | |

| Kainate-induced currents | Kainate | Cultured rat hippocampal neurons | 7.5 µM | [3][4] |

| NMDA-induced responses | NMDA | Cultured rat hippocampal neurons | >50 µM |

Table 2: Kinetic Parameters of GYKI 52466

| Parameter | Agonist | Preparation | Value | Reference |

| Binding Rate | Kainate | Cultured rat hippocampal neurons | 1.6 x 10(5) M-1 s-1 | [3] |

| Unbinding Rate | Kainate | Cultured rat hippocampal neurons | 3.2 s-1 | [3] |

Table 3: In Vivo Anticonvulsant Efficacy of GYKI 52466

| Seizure Model | Animal Model | Administration Route | Effective Dose (ED50) / Effective Dose | Reference |

| Sound-induced seizures | DBA/2 mice | Intraperitoneal (i.p.) | Potent protection at 1.76-13.2 mg/kg | [4] |

| Maximal electroshock (MES) seizures | Mice | Intraperitoneal (i.p.) | Threshold increase at 10-20 mg/kg | [7] |

| Amygdala-kindled seizures | Rats | Intraperitoneal (i.p.) | Significant effect at 5 mg/kg | [8] |

| Various seizure models | Animal models | Not specified | 13-25 mg/kg | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism and experimental approaches, the following diagrams are provided in Graphviz DOT language.

Caption: Mechanism of GYKI 52466 at the AMPA receptor.

Caption: Workflow for electrophysiological analysis of GYKI 52466.

Caption: Logical flow from mechanism to physiological effect.

Experimental Protocols

A detailed understanding of the mechanism of GYKI 52466 has been elucidated through various experimental techniques. Below is a representative protocol for a key methodology used in its characterization.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is crucial for directly measuring the effect of GYKI 52466 on ion currents mediated by AMPA and kainate receptors.[3]

Objective: To determine the inhibitory concentration (IC50) of GYKI 52466 on AMPA or kainate-evoked currents in cultured neurons.

Materials:

-

Primary neuronal culture (e.g., rat hippocampal neurons).

-

External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Internal solution for patch pipette (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.4 GTP-Na; pH adjusted to 7.2).

-

Agonists: AMPA or Kainate.

-

Antagonist: GYKI 52466 dihydrochloride.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation:

-

Culture primary neurons on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

-

Patch Pipette Formation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount the pipette on the micromanipulator.

-

-

Whole-Cell Configuration:

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

-

Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

-

-

Voltage-Clamp Recording:

-

Clamp the membrane potential at a holding potential of -60 mV to -70 mV.

-

Establish a stable baseline recording.

-

-

Agonist Application and Baseline Measurement:

-

Rapidly apply a known concentration of AMPA or kainate to the neuron using a fast perfusion system.

-

Record the inward current evoked by the agonist.

-

Wash out the agonist and allow the current to return to baseline. Repeat several times to ensure a stable response.

-

-

GYKI 52466 Application and Measurement:

-

Perfuse the chamber with the external solution containing a specific concentration of GYKI 52466 for a predetermined incubation period.

-

In the continued presence of GYKI 52466, re-apply the same concentration of the agonist.

-

Record the inhibited inward current.

-

-

Dose-Response Analysis:

-

Repeat step 6 with a range of GYKI 52466 concentrations.

-

For each concentration, calculate the percentage of inhibition of the agonist-evoked current compared to the baseline response.

-

Plot the percentage of inhibition against the logarithm of the GYKI 52466 concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound operates as a selective, non-competitive antagonist at a novel allosteric site on AMPA and kainate receptors. This mechanism effectively reduces excitatory neurotransmission, which underlies its observed anticonvulsant, muscle relaxant, and neuroprotective effects. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and exploring its therapeutic potential in neurological disorders characterized by excessive glutamatergic activity.

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. Electrophysiological studies with a 2,3-benzodiazepine muscle relaxant: GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of GYKI 52466, a selective non-competitive antagonist of AMPA/kainate receptors, with conventional antiepileptic drugs in amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

GYKI 52466 Dihydrochloride: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 52466, a member of the 2,3-benzodiazepine class of compounds, is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Unlike traditional 1,4-benzodiazepines, GYKI 52466 does not modulate GABA-A receptors, but instead exerts its effects through allosteric inhibition of ionotropic glutamate (B1630785) receptors. This unique mechanism of action has positioned GYKI 52466 as a valuable research tool for investigating the roles of AMPA and kainate receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of GYKI 52466 dihydrochloride (B599025), including detailed experimental protocols and a summary of its biological activity.

Chemical Structure and Physicochemical Properties

GYKI 52466 dihydrochloride is chemically known as 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][1][2]benzodiazepin-5-yl)-benzenamine dihydrochloride.[1] Its structure is characterized by a 2,3-benzodiazepine core fused with a methylenedioxy ring system and substituted with a 4-aminophenyl group. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Below is a table summarizing the key chemical and physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][1][2]benzodiazepin-5-yl)-benzenamine dihydrochloride[1] |

| Molecular Formula | C₁₇H₁₅N₃O₂·2HCl[1] |

| Molecular Weight | 366.24 g/mol [1] |

| CAS Number | 2319722-40-0 (dihydrochloride)[1] |

| Appearance | Solid[3] |

| Color | Yellow to orange[3] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in water[1] |

| Storage | Store at -20°C[1] |

| SMILES | Cl.Cl.CC1=NN=C(C2=CC=C(N)C=C2)C2=C(C1)C=C1OCOC1=C2[1] |

| InChI Key | RUBSCPARMVJNKX-UHFFFAOYSA-N[1] |

Biological Properties and Mechanism of Action

GYKI 52466 is a highly selective, non-competitive antagonist of AMPA and kainate receptors, with significantly lower affinity for NMDA receptors.[1] Its mechanism of action involves binding to an allosteric site on the AMPA/kainate receptor complex, which in turn inhibits the ion flow through the channel.[2] This non-competitive antagonism means that its inhibitory effect is not overcome by increasing concentrations of the agonist glutamate.

The biological activities of this compound are summarized in the table below.

| Biological Activity | Species/Model | Value (IC₅₀/ED₅₀) |

| AMPA Receptor Antagonism | Cultured rat hippocampal neurons | IC₅₀: 7.5 µM |

| IC₅₀: 10-20 µM[1] | ||

| Kainate Receptor Antagonism | Cultured rat hippocampal neurons | IC₅₀: 11 µM |

| IC₅₀: ~450 µM[1] | ||

| NMDA Receptor Antagonism | IC₅₀: >50 µM[1] | |

| Anticonvulsant Activity | Sound-induced seizures in DBA/2 mice (i.p.) | Maximal protection at 5-15 min with 1.76-13.2 mg/kg[3] |

| Skeletal Muscle Relaxation | In vivo studies | Active[1] |

| Blood-Brain Barrier | In vivo studies | Good permeability |

| Oral Activity | In vivo studies | Orally active |

Signaling Pathway of GYKI 52466 Action

The following diagram illustrates the mechanism of action of GYKI 52466 as a non-competitive antagonist at the AMPA receptor.

Caption: Mechanism of GYKI 52466 as a non-competitive AMPA receptor antagonist.

Synthesis

The synthesis of GYKI 52466, 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, involves the construction of the 2,3-benzodiazepine ring system. While a detailed step-by-step protocol for the dihydrochloride salt is not publicly available, the general synthesis of the 2,3-benzodiazepine core often proceeds through the reaction of a substituted 2-aminobenzophenone (B122507) with a suitable reagent to form the seven-membered diazepine (B8756704) ring. The synthesis of analogs typically involves variations in the starting materials to achieve different substitutions on the benzodiazepine (B76468) scaffold.

Experimental Protocols

Determination of IC₅₀ Values by Whole-Cell Voltage-Clamp Electrophysiology

This protocol is based on the methodology described by Donevan and Rogawski (1993).

Objective: To determine the concentration of GYKI 52466 required to inhibit 50% of the maximal response induced by AMPA and kainate in cultured rat hippocampal neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on the cultured neurons.

-

Agonist Application: AMPA or kainate is applied to the neurons to elicit an inward current.

-

GYKI 52466 Application: GYKI 52466 is co-applied with the agonist at various concentrations.

-

Data Analysis: The inhibition of the agonist-induced current by GYKI 52466 is measured, and the IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Caption: Workflow for determining IC₅₀ values using whole-cell electrophysiology.

Assessment of Anticonvulsant Activity in DBA/2 Mice

This protocol is based on the methodology described by Chapman et al. (1991).

Objective: To evaluate the anticonvulsant efficacy of GYKI 52466 against sound-induced seizures in a genetically susceptible mouse strain.

Methodology:

-

Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are used.

-

Drug Administration: GYKI 52466 is administered intraperitoneally (i.p.) at various doses.

-

Seizure Induction: At a specific time point after drug administration (e.g., 15 minutes), mice are exposed to a high-intensity sound stimulus (e.g., a bell or a siren) for a defined period (e.g., 60 seconds).

-

Observation: The mice are observed for the occurrence and severity of different seizure phases (wild running, clonic seizures, tonic seizures, and respiratory arrest).

-

Data Analysis: The dose of GYKI 52466 that protects 50% of the animals from a specific seizure endpoint (e.g., tonic seizures) is calculated as the ED₅₀.

Caption: Logical workflow for in vivo anticonvulsant testing of GYKI 52466.

Conclusion

This compound is a well-characterized and highly selective non-competitive AMPA/kainate receptor antagonist. Its distinct pharmacological profile makes it an indispensable tool for neuroscience research, particularly in studies aimed at elucidating the roles of ionotropic glutamate receptors in synaptic transmission, plasticity, and excitotoxicity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing GYKI 52466 in their studies. Further research into its pharmacokinetic and pharmacodynamic properties will continue to enhance its utility in the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of anticonvulsant drugs in DBA/2 mice with sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466 - Wikipedia [en.wikipedia.org]

The Dawn of a New Class of Neurotherapeutics: A Technical Guide to 2,3-Benzodiazepine AMPA Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and pharmacological characterization of 2,3-benzodiazepine α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This class of compounds represents a significant milestone in the development of non-competitive modulators of excitatory neurotransmission, with profound implications for the treatment of a wide range of neurological disorders.

Executive Summary

The overstimulation of AMPA receptors is a key pathological mechanism in numerous neurological conditions, including epilepsy, ischemic stroke, and neurodegenerative diseases.[1][2] The discovery of 2,3-benzodiazepines as selective, non-competitive AMPA receptor antagonists in the late 1980s opened a new avenue for therapeutic intervention.[3] Unlike their 1,4-benzodiazepine (B1214927) counterparts, which primarily target GABA-A receptors, 2,3-benzodiazepines modulate the principal excitatory neurotransmitter system in the brain.[4] This guide provides a comprehensive overview of the history, mechanism of action, structure-activity relationships, and key experimental protocols associated with this important class of compounds. Quantitative data are presented in structured tables for comparative analysis, and critical experimental and signaling pathways are visualized using diagrams.

A Historical Perspective: The Emergence of a Novel Antagonist Class

The journey into 2,3-benzodiazepine AMPA antagonists began with the pioneering work on excitatory amino acid receptors. The discovery that excessive glutamate (B1630785) can lead to neuronal death, a concept termed "excitotoxicity," spurred the search for glutamate receptor antagonists.

The breakthrough came in the late 1980s with the synthesis and characterization of GYKI 52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine) by researchers at Gedeon Richter Plc. in Hungary.[3] Initially investigated for other properties, GYKI 52466 was found to possess potent anticonvulsant and neuroprotective effects.[4] Subsequent research revealed its unique mechanism of action as a non-competitive antagonist of AMPA receptors, distinguishing it from the competitive antagonists that were the focus of research at the time.[3] This discovery established GYKI 52466 as the prototype of a new class of drugs and ignited worldwide interest in developing novel 2,3-benzodiazepine derivatives with improved pharmacological profiles.[2][3] This led to the development of more potent and selective compounds, such as talampanel (B1681217) (GYKI 53655) , which progressed to clinical trials for epilepsy and other neurological disorders.

Mechanism of Action: Allosteric Modulation of AMPA Receptors

2,3-Benzodiazepines exert their effects not by directly competing with glutamate for its binding site, but by binding to a distinct allosteric site on the AMPA receptor complex.[5] This non-competitive mechanism offers a significant therapeutic advantage, as the antagonism is not surmounted by high concentrations of glutamate, a condition often present in pathological states like ischemia.

The binding of a 2,3-benzodiazepine to its allosteric site, often referred to as the "GYKI site," induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its recognition site.[3] This effectively blocks the influx of Na+ and Ca2+ ions, thereby reducing neuronal depolarization and preventing excitotoxic cell death.[6]

Signaling Pathway of AMPA Receptor and Modulation by 2,3-Benzodiazepines

The activation of AMPA receptors triggers a cascade of downstream signaling events crucial for synaptic plasticity and neuronal function. However, in pathological conditions, this cascade can become dysregulated, leading to neuronal damage. 2,3-Benzodiazepines intercept this pathway at its inception.

Structure-Activity Relationships (SAR)

Following the discovery of GYKI 52466, extensive research has been conducted to explore the structure-activity relationships of 2,3-benzodiazepines. These studies have identified key structural motifs that influence potency, selectivity, and pharmacokinetic properties.

Key SAR Observations:

-

1-Aryl Substituent: The nature and substitution pattern of the aryl group at the 1-position are critical for activity. An amino group at the para-position of the phenyl ring, as seen in GYKI 52466, is generally favorable.

-

7,8-Substitution: The methylenedioxy group at the 7 and 8 positions of the benzodiazepine (B76468) ring is a common feature in many potent analogs.

-

Modifications at the 3- and 4-positions: Alterations at these positions have been explored to modulate activity and pharmacokinetic properties. For instance, the development of 2,3-benzodiazepin-4-ones has yielded highly potent compounds.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of prominent 2,3-benzodiazepine AMPA antagonists.

Table 1: In Vitro Potency of 2,3-Benzodiazepine AMPA Antagonists

| Compound | IC50 (µM) for AMPA-induced currents | Reference |

| GYKI 52466 | 10-20 | [4] |

| 1-(4-aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one | 2.7 | [7] |

| GYKI 53655 (Talampanel) | More potent than GYKI 52466 | [8] |

Table 2: In Vivo Anticonvulsant Activity of 2,3-Benzodiazepine AMPA Antagonists

| Compound | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |

| GYKI 52466 | Mouse MES | 4.6 | i.v. | [7] |

| 1-(4-aminophenyl)-7,8-(methylenedioxy)-3,5-dihydro-4H-2,3-benzodiazepin-4-one | Mouse MES | 2.8 | i.v. | [7] |

| GYKI 52466 | Rat audiogenic seizures | ~10 | i.p. | [9] |

| GYKI 53405 | Rat audiogenic seizures | ~3 | i.p. | [9] |

| EGIS-10608 | Rat elevated plus maze | 0.01 | i.p. | [9] |

Table 3: Pharmacokinetic Properties of Talampanel

| Parameter | Value | Species | Reference |

| Tmax | 1-3 hours | Human | [10] |

| Half-life | ~3 hours | Human | [10] |

| Metabolism | Enhanced by enzyme-inducing AEDs, inhibited by Valproic Acid | Human | [10] |

Key Experimental Protocols

The characterization of 2,3-benzodiazepine AMPA antagonists relies on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is fundamental for characterizing the direct effects of compounds on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems.

Objective: To determine the inhibitory concentration (IC50) of a test compound on AMPA-evoked currents.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) are prepared and maintained in vitro. Alternatively, HEK293 cells transfected with specific AMPA receptor subunits can be used.

-

Recording Setup: Cells are placed on the stage of an inverted microscope equipped with micromanipulators. A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: A brief suction is applied to rupture the membrane patch, establishing a whole-cell configuration that allows for the control of the cell's membrane potential and recording of ionic currents.

-

AMPA Application: AMPA (e.g., 100 µM) is rapidly applied to the cell using a perfusion system to evoke an inward current.

-

Compound Application: The test compound is co-applied with AMPA at various concentrations to determine its inhibitory effect on the AMPA-evoked current.

-

Data Analysis: The peak amplitude of the AMPA-evoked current is measured in the absence and presence of the test compound. A concentration-response curve is generated to calculate the IC50 value.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to assess the efficacy of a compound against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED50) of a test compound required to prevent tonic hindlimb extension in mice.

Methodology:

-

Animal Preparation: Adult male mice are used. The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the mouse.

-

Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered through the electrodes to induce a maximal seizure.

-

Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined, and the ED50 value is calculated using probit analysis.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a common preclinical model of focal cerebral ischemia used to evaluate the neuroprotective potential of a compound.

Objective: To determine if a test compound can reduce the infarct volume following an induced stroke.

Methodology:

-

Animal Preparation: Adult rats or mice are anesthetized.

-

Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

-

Compound Administration: The test compound is administered at a specific time point before, during, or after the ischemic insult.

-

Infarct Volume Assessment: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Data Analysis: The infarct volume is quantified using image analysis software and compared between the treated and vehicle control groups.

Clinical Development and Future Directions

Talampanel (GYKI 53655) is the most clinically advanced 2,3-benzodiazepine AMPA antagonist. It has been investigated in clinical trials for epilepsy, amyotrophic lateral sclerosis (ALS), and malignant gliomas. While it demonstrated efficacy in reducing seizure frequency in patients with refractory partial seizures, its development was hampered by a short half-life, necessitating frequent dosing.[10][11] In trials for malignant gliomas, talampanel was well-tolerated but showed limited efficacy as a monotherapy.

Despite the challenges encountered in the clinical development of early 2,3-benzodiazepines, this class of compounds remains a promising area of research. Future efforts are likely to focus on:

-

Developing compounds with improved pharmacokinetic profiles: A longer half-life would allow for less frequent dosing and improved patient compliance.

-

Exploring subunit-selective antagonists: The development of compounds that selectively target specific AMPA receptor subunit combinations could lead to more targeted therapies with fewer side effects.

-

Investigating combination therapies: The use of 2,3-benzodiazepine AMPA antagonists in combination with other therapeutic agents may offer synergistic benefits in various neurological disorders.

The discovery of 2,3-benzodiazepine AMPA antagonists has fundamentally advanced our understanding of excitatory neurotransmission and its role in disease. Continued research in this area holds the potential to deliver novel and effective treatments for a range of debilitating neurological conditions.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 5. 2,3-benzodiazepine AMPA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of GYKI 52466: A Comprehensive Guide for the Research Professional

An In-depth Technical Guide on the Core Pharmacological Properties, Experimental Applications, and Methodologies of the Selective AMPA/Kainate Receptor Antagonist, GYKI 52466.

Introduction

GYKI 52466, a 2,3-benzodiazepine derivative, stands as a pivotal research tool in the field of neuroscience. Unlike classical 1,4-benzodiazepines that modulate GABA-A receptors, GYKI 52466 is a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system.[1][2][3] This unique pharmacological profile has rendered it an invaluable instrument for dissecting the roles of ionotropic glutamate (B1630785) receptors in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological properties of GYKI 52466, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.

Pharmacological Profile

Mechanism of Action

GYKI 52466 exerts its inhibitory effects on AMPA and kainate receptors through a non-competitive, allosteric mechanism.[2] This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct site on the receptor-channel complex, inducing a conformational change that prevents ion channel opening, thereby inhibiting the influx of Na+ and Ca2+ ions.[3] This mode of action is voltage-independent and does not exhibit use-dependence.[2] Notably, GYKI 52466 is highly selective for AMPA/kainate receptors and does not significantly interact with N-methyl-D-aspartate (NMDA) receptors or GABA-A receptors.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological activity of GYKI 52466.

Table 1: In Vitro Receptor Antagonist Potency of GYKI 52466

| Receptor Target | Agonist | Preparation | IC50 (μM) | Reference |

| AMPA Receptor | AMPA | Cultured Rat Hippocampal Neurons | 10 - 20 | [1][4] |

| AMPA Receptor | AMPA | Cultured Rat Hippocampal Neurons | 11 | [2][5] |

| Kainate Receptor | Kainate | Cultured Rat Hippocampal Neurons | ~450 | [1][4] |

| Kainate Receptor | Kainate | Cultured Rat Hippocampal Neurons | 7.5 | [2][5] |

| NMDA Receptor | NMDA | Cultured Rat Hippocampal Neurons | >50 | [1][4] |

Table 2: In Vivo Effects of GYKI 52466 in Animal Models

| Animal Model | Effect | Species | Dose Range | Route of Administration | Reference |

| Maximal Electroshock Seizure | Anticonvulsant | Mouse | 10 - 20 mg/kg | i.p. | [6] |

| Sound-Induced Seizures (DBA/2 mice) | Anticonvulsant | Mouse | 1.76 - 13.2 mg/kg | i.p. | [5] |

| Kainic Acid-Induced Seizures | Neuroprotection | Rat | 25 nmol (intracerebral) | i.c. | [7] |

| Elevated Plus Maze | Anxiolytic-like | Rat | 0.01 mg/kg (MED) | i.p. | [8] |

| Spinal Reflexes | Muscle Relaxation | Cat | Not specified | Not specified | [9] |

| Micturition Reflex | Depression of Bladder Contraction | Rat | 0.5 - 8 mg/kg | i.v. | [10] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of GYKI 52466 is the allosteric inhibition of AMPA receptors, which are critical for fast excitatory neurotransmission. The following diagram illustrates this process.

Caption: Mechanism of GYKI 52466 action on the AMPA receptor.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

This protocol is designed to assess the effect of GYKI 52466 on AMPA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Culture rat hippocampal neurons on glass coverslips.

-

Recording Setup: Use a patch-clamp amplifier and a microscope with DIC optics. Perfuse the recording chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Pipette Solution: Fill patch pipettes (3-5 MΩ resistance) with an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

-

Recording Procedure:

-

Establish a whole-cell recording configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply the AMPA receptor agonist (e.g., 100 μM AMPA) via a rapid application system to evoke an inward current.

-

After obtaining a stable baseline response, co-apply GYKI 52466 at various concentrations with the agonist.

-

Record the peak and steady-state current amplitudes to determine the inhibitory effect of GYKI 52466 and calculate the IC50 value.

-

Caption: Experimental workflow for whole-cell voltage-clamp recording.

In Vivo Pharmacology: Kainic Acid-Induced Seizure Model

This protocol assesses the anticonvulsant and neuroprotective effects of GYKI 52466 in a rodent model of temporal lobe epilepsy.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Drug Preparation: Dissolve GYKI 52466 in a suitable vehicle (e.g., saline with 10% 2-hydroxypropyl-β-cyclodextrin).

-

Surgical Implantation (Optional for EEG): For electroencephalogram (EEG) recordings, surgically implant electrodes over the cortex.

-

Experimental Procedure:

-

Administer GYKI 52466 (e.g., 10-30 mg/kg, i.p.) or vehicle to the animals.

-

After a predetermined pretreatment time (e.g., 30 minutes), induce seizures by administering kainic acid (e.g., 10-15 mg/kg, i.p. or intrahippocampal injection).

-

Observe and score the severity of seizures using a standardized scale (e.g., Racine scale).

-

If applicable, record EEG activity to quantify seizure duration and frequency.

-

At the end of the experiment, perfuse the animals and process the brains for histological analysis (e.g., Nissl staining) to assess neuronal damage.

-

References

- 1. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. homepages.gac.edu [homepages.gac.edu]

GYKI 52466 Dihydrochloride: A Deep Dive into AMPA vs. Kainate Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective antagonism of GYKI 52466 dihydrochloride (B599025) on AMPA and kainate receptors. It consolidates key quantitative data, details the experimental protocols used for these assessments, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a non-competitive antagonist of ionotropic glutamate (B1630785) receptors. It exhibits a notable selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over kainate receptors, a distinction critical for its use as a pharmacological tool and as a potential therapeutic agent. This document synthesizes findings from seminal studies to provide a detailed understanding of this selectivity.

Quantitative Selectivity Profile

The inhibitory potency of GYKI 52466 at AMPA and kainate receptors is typically quantified by its half-maximal inhibitory concentration (IC50). The data presented below is collated from key studies and highlights the compound's selectivity.

| Study | Receptor Type | Agonist Used | IC50 (µM) |

| Donevan and Rogawski (1993) | AMPA | AMPA | 11 |

| Donevan and Rogawski (1993) | Kainate | Kainate | 7.5 |

| Paternain et al. (1995) | AMPA | Kainate | 9.8 |

| Paternain et al. (1995) | Kainate | Kainate | 450 |

| Tocris Bioscience | AMPA | AMPA | 10-20 |

| Tocris Bioscience | Kainate | Kainate | ~450 |

Note: The differing IC50 values for kainate receptors in the Donevan and Rogawski (1993) study versus later reports are likely attributable to the specific receptor subunit compositions and experimental conditions employed.

Mechanism of Action

GYKI 52466 exerts its inhibitory effects through a non-competitive, allosteric mechanism. It binds to a site on the AMPA receptor that is distinct from the glutamate binding site, located within the transmembrane domain. This binding event does not prevent glutamate from associating with the receptor but rather prevents the conformational changes necessary for ion channel opening. This allosteric inhibition is voltage-independent and does not show use-dependence.

Experimental Protocols

The determination of GYKI 52466's selectivity for AMPA versus kainate receptors has been primarily achieved through whole-cell voltage-clamp electrophysiology on cultured neurons.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through receptor channels in response to agonist application, and the subsequent inhibition by an antagonist.

4.1.1. Cell Preparation (as described in Donevan and Rogawski, 1993)

-

Cell Type: Hippocampal neurons from 18-day-old rat embryos.

-

Culture Conditions: Neurons are plated on poly-L-lysine coated glass coverslips and maintained in a culture medium consisting of Eagle's minimal essential medium supplemented with fetal bovine serum, horse serum, and various growth factors. The cultures are kept in a humidified incubator at 37°C with 5% CO2.

4.1.2. Electrophysiological Recording (General Protocol)

-

Recording Setup: Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, and 10 HEPES (pH adjusted to 7.4 with CsOH).

-

Recording Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a neuron.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application: Agonists (AMPA or kainate) and GYKI 52466 are applied to the neuron via a perfusion system.

4.1.3. Data Analysis for IC50 Determination

-

Record the baseline current in the absence of any drugs.

-

Apply a specific concentration of the agonist (e.g., 100 µM AMPA or kainate) and record the peak inward current.

-

Co-apply the agonist with increasing concentrations of GYKI 52466 and record the corresponding peak inward currents.

-

Calculate the percentage of inhibition for each concentration of GYKI 52466 relative to the control agonist-evoked current.

-

Plot the percentage of inhibition against the logarithm of the GYKI 52466 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways initiated by AMPA and kainate receptor activation.

Caption: AMPA Receptor Signaling Pathway.

In Vitro Characterization of GYKI 52466 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of GYKI 52466 dihydrochloride, a selective, non-competitive antagonist of AMPA and kainate receptors. The information presented herein is intended to support researchers and professionals in the fields of neuroscience and drug development in understanding the mechanism of action and experimental application of this compound.

Mechanism of Action

GYKI 52466 is a 2,3-benzodiazepine derivative that allosterically inhibits ionotropic glutamate (B1630785) receptors.[1][2] Unlike classical benzodiazepines, it does not act on GABA-A receptors.[2] Its primary mechanism of action is the non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, with a pronounced selectivity for AMPA receptors.[1][2][3] This non-competitive nature allows GYKI 52466 to inhibit receptor function regardless of the concentration of the agonist, such as glutamate.[1] The antagonism is voltage-independent and does not exhibit use-dependence.[1]

The binding site for GYKI 52466 is distinct from the agonist binding site and is located at the interface between the ligand-binding domain and the transmembrane domains of the AMPA receptor. This interaction is thought to disrupt the conformational changes necessary for channel opening following agonist binding.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of GYKI 52466 has been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and kinetic parameters reported in the literature.

| Assay Type | Receptor Target | Agonist | Cell/Tissue Type | IC50 (µM) | Reference |

| Whole-Cell Voltage Clamp | AMPA Receptor | AMPA | Cultured Rat Hippocampal Neurons | 11 | [1] |

| Whole-Cell Voltage Clamp | Kainate Receptor | Kainate | Cultured Rat Hippocampal Neurons | 7.5 | [1] |

| Whole-Cell Voltage Clamp | AMPA Receptor | - | - | 10-20 | [2][3] |

| Whole-Cell Voltage Clamp | Kainate Receptor | - | - | ~450 | [2][3] |

| Whole-Cell Voltage Clamp | NMDA Receptor | NMDA | Cultured Rat Hippocampal Neurons | >50 | [2][3] |

| Neuroprotection (LDH Assay) | Non-NMDA Receptors | Kainic Acid (500 µM) | Primary Rat Hippocampal Cultures | 9 | [4] |

| Kinetic Parameter | Receptor Target | Agonist | Value | Unit | Reference |

| Binding Rate (kon) | Kainate Receptor | Kainate | 1.6 x 10⁵ | M⁻¹s⁻¹ | [1] |

| Unbinding Rate (koff) | Kainate Receptor | Kainate | 3.2 | s⁻¹ | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology for assessing the inhibitory effect of GYKI 52466 on AMPA and kainate receptor-mediated currents in cultured neurons.

1. Cell Culture:

-

Primary hippocampal or cortical neurons are isolated from embryonic rats and plated on poly-D-lysine coated glass coverslips.

-

Cultures are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and glutamine) for 10-14 days in vitro (DIV) to allow for mature receptor expression.

2. Electrophysiological Recording:

-

Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. Tetrodotoxin (1 µM) and picrotoxin (B1677862) (100 µM) are included to block voltage-gated sodium channels and GABA-A receptors, respectively.

-

Patch pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ and filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Neurons are voltage-clamped at a holding potential of -60 mV.

3. Drug Application:

-

Agonists (AMPA or kainate, 100 µM) are applied rapidly to the neuron using a fast-perfusion system to evoke inward currents.

-

To determine the inhibitory effect of GYKI 52466, the compound is pre-applied for 1-2 minutes at various concentrations before co-application with the agonist.

-

Washout periods with the external solution are performed between applications.

4. Data Analysis:

-

The peak amplitude of the inward current is measured in the absence and presence of GYKI 52466.

-

Concentration-response curves are generated, and IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.

Neuroprotection Assay (LDH Release)

This protocol describes a method to evaluate the neuroprotective effects of GYKI 52466 against excitotoxicity induced by kainic acid in primary neuronal cultures.

1. Cell Culture:

-

Primary rat hippocampal neurons are cultured as described in the electrophysiology protocol.

2. Induction of Excitotoxicity:

-

After 12-14 DIV, the culture medium is replaced with a serum-free medium.

-

Neurons are exposed to a toxic concentration of kainic acid (e.g., 500 µM) for 12-24 hours to induce excitotoxicity.

3. Treatment with GYKI 52466:

-

GYKI 52466 is added to the culture medium at various concentrations simultaneously with the kainic acid.

-

Control groups include untreated cells (negative control) and cells treated only with kainic acid (positive control).

4. Measurement of Cell Death (LDH Assay):

-

After the incubation period, a sample of the culture supernatant is collected from each well.

-

The activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available colorimetric assay kit.

-

The assay is based on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by LDH.

-

The absorbance is read at 490 nm using a microplate reader.

5. Data Analysis:

-

The amount of LDH release is proportional to the number of dead cells.

-

The percentage of neuroprotection is calculated relative to the LDH release in the kainic acid-only treated group.

-

IC50 values for neuroprotection are determined from concentration-response curves.

Signaling Pathways

GYKI 52466 exerts its effects by blocking the initial steps of the signaling cascades initiated by AMPA and kainate receptor activation.

Upon binding of glutamate, AMPA and kainate receptors, which are ligand-gated ion channels, typically open to allow the influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺ ions.[5] This influx leads to depolarization of the neuronal membrane, a key event in excitatory postsynaptic potentials. Downstream of this initial ion flux, various signaling pathways can be activated, including those involving Ca²⁺-dependent kinases such as CaMKII, and protein kinases A and C, which can modulate synaptic plasticity.[6][7] Kainate receptors have also been shown to have metabotropic functions, coupling to G-proteins and influencing intracellular signaling cascades independently of their ion channel activity.[8][9]

GYKI 52466, by non-competitively inhibiting the channel opening, effectively prevents this initial ion influx and subsequent depolarization, thereby blocking the downstream signaling events.

References

- 1. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses | Semantic Scholar [semanticscholar.org]

- 3. Binding of [(3)H]AMPA to non-chaotrope, non-detergent treated rat synaptic membranes: Characteristics and lack of effect of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of AMPA Receptors by Nitric Oxide in Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencellonline.com [sciencellonline.com]

A Technical Guide to the Neuroprotective Properties of GYKI 52466 in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GYKI 52466 is a 2,3-benzodiazepine derivative that functions as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional 1,4-benzodiazepines, it does not act on GABA-A receptors.[1] Extensive preclinical research has demonstrated its neuroprotective properties across various models of neurological injury, including excitotoxicity, cerebral ischemia, seizure-induced brain damage, and spinal cord injury.[3][4][5][6] Its primary mechanism involves attenuating the excessive neuronal excitation and subsequent cell death cascades mediated by glutamate (B1630785).[7] Notably, recent studies have uncovered a "pharmacological preconditioning" effect, where low, non-anticonvulsant doses of GYKI 52466 confer significant, long-lasting neuroprotection, suggesting a novel, potentially metabotropic, mechanism of action beyond simple AMPA receptor blockade.[8][9][10] This document provides a comprehensive technical overview of the preclinical data, experimental methodologies, and underlying mechanisms related to the neuroprotective effects of GYKI 52466.

Mechanism of Action

GYKI 52466 exerts its effects primarily by allosterically inhibiting the AMPA-type glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its over-activation of receptors, a phenomenon known as excitotoxicity, is a common pathway in many neurological disorders.[7]

2.1 Primary Mechanism: Non-Competitive AMPA Receptor Antagonism GYKI 52466 binds to a site on the AMPA receptor complex that is distinct from the glutamate binding site.[2][9] This binding induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound.[9] This non-competitive mechanism is advantageous because its blocking action cannot be easily overcome by the high concentrations of glutamate that accumulate during pathological events like ischemia.[2][11] The compound is highly selective for AMPA/kainate receptors, with IC50 values in the range of 7.5-11 μM for AMPA- and kainate-activated currents, while being inactive against NMDA or GABA responses.[2]

2.2 Novel Mechanism: Pharmacological Preconditioning Several studies have demonstrated that GYKI 52466 can induce a state of neuroprotection at doses as low as 3 mg/kg, which are 5- to 20-fold lower than the typical ED50 values for anticonvulsant activity.[8][9] This protective effect is observed when the drug is administered 90-180 minutes prior to the insult, a timeframe that exceeds the drug's expected pharmacokinetic window for direct AMPA antagonism.[9][10] This phenomenon, termed "pharmacological preconditioning," suggests that GYKI 52466 may trigger lasting neuroprotective mechanisms.[8][12] The proposed mechanism involves inverse agonism of G-protein coupled receptors (GPCRs), leading to a more persistent, metabotropic modulation of neuronal excitability.[8][10][12]

Quantitative Efficacy Data in Preclinical Models

The neuroprotective effects of GYKI 52466 have been quantified in a range of in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotection Models

| Model Type | Preparation | Insult | GYKI 52466 Concentration | Key Quantitative Finding(s) | Reference |

|---|---|---|---|---|---|

| Excitotoxicity | Primary rat hippocampal cultures | 500 µM Kainic Acid (KA) | IC50 of 9 µM | Dose-dependent attenuation of KA-induced excitotoxicity, measured by LDH efflux.[3] | [3] |

| AMPA/Kainate Currents | Cultured rat hippocampal neurons | Kainate and AMPA application | IC50 of 7.5 µM (Kainate)IC50 of 11 µM (AMPA) | Potent, non-competitive antagonism of agonist-activated currents.[2] |[2] |

Table 2: In Vivo Neuroprotection Models

| Model Type | Animal Species | GYKI 52466 Dosage & Route | Key Quantitative Finding(s) | Reference |

|---|---|---|---|---|

| Seizure-Induced Neurodegeneration | Rat | 3 mg/kg, s.c. (preconditioning) | Abolished all level 3 & 4 KA-induced seizures; completely suppressed hippocampal c-FOS expression.[8][9] | [8][9] |

| Seizure-Induced Neurodegeneration | Rat | 10 mg/kg, i.p. | Reduced cortical after-discharge duration and behavioral seizure score in amygdala-kindled rats.[13] | [13] |

| Seizure-Induced Neurodegeneration | Mouse | 50 mg/kg, i.p. | Rapidly and sustainably terminated KA-induced status epilepticus.[11] | [11] |

| Hypoxic-Ischemic (HI) Brain Injury | Rat | 3 mg/kg, s.c. (preconditioning) | Significantly reduced infarct volume and ventricular enlargement at day 14 post-HI.[14] Improved functional recovery (foot-faults, paw use) up to 90 days post-HI.[14] | [14] |

| Spinal Cord Injury (SCI) | Rat | 15 mg/kg, i.p. | Reduced lipid peroxidation from 35.5 to 28.0 nmol/g.[4] Increased ATP levels from 41.7 to 85.8 nmol/g.[4] Improved functional recovery (inclined-plane angle from ~42° to 55°).[4] | [4] |

| Global Cerebral Ischemia | Rat | Pretreatment | Reduced functional deficits and neuronal damage.[5] |[5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited.

4.1 Kainic Acid-Induced Seizure Model (Pharmacological Preconditioning)

-

Animals: Young adult male Sprague-Dawley or Wistar rats.[8][9][10]

-

Drug Administration: Animals are preconditioned with saline or GYKI 52466 (e.g., 0.3, 1, or 3 mg/kg, s.c.) at selected time points (10, 90, or 180 min) prior to seizure induction.[9][10]

-

Seizure Induction: A single high dose of kainic acid (e.g., 10 mg/kg, s.c.) is administered to induce seizures.[10]

-

Behavioral Assessment: Seizure activity is observed and scored for a 2-hour period following KA injection, typically using a Racine-like scale (e.g., Level 1: immobility; Level 2: forelimb clonus/head nodding; Level 3: rearing; Level 4: rearing and falling).[8]

-

Electrophysiological Assessment: Electrodes are implanted for electrocorticography (ECoG) to record seizure activity, allowing for analysis of spike frequency and power in different bands (delta, theta, alpha, beta).[10][12]

-

Immunohistochemistry: Ninety minutes after KA injection, animals are euthanized, and brains are processed for c-Fos immunohistochemistry. c-Fos is a marker of neuronal activation, and its expression is quantified in regions like the hippocampus to assess the extent of seizure-induced activity.[8][9]

4.2 Hypoxic-Ischemic (HI) Brain Injury Model

-

Animals: Postnatal day 26 male Sprague-Dawley rats.[14]

-

Preconditioning: Animals receive saline or GYKI 52466 (e.g., 3 mg/kg) 90 minutes prior to injury induction.[14]

-

Injury Induction: The left common carotid artery is permanently occluded. After a 2-hour recovery, animals are placed in a hypoxia chamber with 8% O2 / 92% N2 for 1 hour.[14]

-

Functional Assessment: Sensorimotor tests (e.g., foot-fault test, paw use asymmetry test, postural reflex scoring) are performed at baseline and at multiple time points post-HI (e.g., 1, 7, 14, and 90 days).[14]

-

Histological Assessment: At 14 and 90 days post-HI, brains are collected, sectioned, and stained (e.g., with Cresyl violet) to assess infarct volume and ventricular enlargement.[14]

4.3 Spinal Cord Injury (SCI) Model

-

Animals: Wistar albino rats.[4]

-

Injury Induction: A laminectomy is performed at the thoracic level, and an aneurysm clip is applied to the spinal cord for 1 minute to induce a compression injury.[4]

-

Treatment: One minute after clip removal, rats receive an intraperitoneal injection of GYKI 52466 (15 mg/kg) or vehicle.[4]

-

Biochemical Analysis: At various times post-SCI, spinal cord tissue is collected to measure levels of lipid peroxidation (an indicator of oxidative stress) and adenosine (B11128) 5'-triphosphate (ATP) (an indicator of energy status).[4]

-

Functional Recovery: Motor function is assessed at 1, 3, and 5 days post-SCI using the inclined-plane technique and the Tarlov motor grading scale.[4]

-

Microscopy: Light and transmission electron microscopy are used to evaluate tissue damage, including hemorrhage, necrosis, and damage to neurons, myelin, and axons.[4]

Signaling Pathways in Neuroprotection

GYKI 52466 confers neuroprotection by interrupting the glutamate-induced excitotoxic cascade. This cascade is a final common pathway for neuronal injury in many acute and chronic neurological conditions.

The process begins with excessive glutamate release into the synapse, often triggered by an ischemic event or trauma. This leads to the overstimulation of postsynaptic glutamate receptors. The activation of AMPA receptors causes sodium influx, leading to a strong depolarization of the neuronal membrane.[7] This depolarization relieves the voltage-dependent magnesium (Mg2+) block on the NMDA receptor channel, allowing it to be fully activated by glutamate.[7] The subsequent massive influx of calcium (Ca2+) through NMDA receptors triggers a host of downstream neurotoxic events, including the activation of proteases, lipases, and endonucleases; the generation of reactive oxygen species; and mitochondrial dysfunction, culminating in apoptotic or necrotic cell death.[7]

By blocking the AMPA receptor, GYKI 52466 prevents the initial strong depolarization, thereby keeping the NMDA receptor channel blocked by Mg2+ and preventing the catastrophic rise in intracellular Ca2+.

Discussion and Conclusion

The preclinical evidence strongly supports the neuroprotective potential of GYKI 52466. Its efficacy is demonstrated across a variety of injury models, from excitotoxicity and seizures to ischemia and physical trauma.[3][4][10][14] The compound's non-competitive mechanism of action offers a theoretical advantage over competitive antagonists, particularly in conditions of massive glutamate release.[2]

The most compelling recent finding is the long-lasting neuroprotection conferred by low-dose preconditioning.[8][9][14] This suggests a novel mechanism beyond direct channel blockade and opens up possibilities for prophylactic use in clinical situations with a predictable risk of ischemic injury, such as cardiac or brain surgery.[8][9] This effect, combined with a lack of adverse motor effects at these low doses, addresses a key limitation seen with many glutamate antagonists, where neuroprotective doses often overlap with those causing significant side effects.[8][15]

However, some conflicting data exists. One study reported that systemically administered GYKI 52466 was only weakly effective against direct AMPA-induced neuronal death when seizures were controlled with diazepam, suggesting its primary in vivo benefit in that model was anticonvulsant rather than directly neuroprotective.[16] Furthermore, at higher, anticonvulsant doses (e.g., >10-20 mg/kg), GYKI 52466 can produce motor impairment, which could limit its therapeutic window for acute treatment paradigms.[13][15]

References

- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]

- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of GYKI 52466 on experimental spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ahajournals.org [ahajournals.org]

- 7. REVIEW ARTICLE The role of excitotoxicity in neurodegeneration [termedia.pl]

- 8. Frontiers | Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection [frontiersin.org]

- 9. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Preconditioning with GYKI 52466: A Prophylactic Approach to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of the non-NMDA receptor antagonist GYKI 52466 and NBQX and the competitive NMDA receptor antagonist D-CPPene on the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low-dose GYKI-52466: prophylactic preconditioning confers long-term neuroprotection and functional recovery following hypoxic-ischaemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo, the direct and seizure-induced neuronal cytotoxicity of kainate and AMPA is modified by the non-competitive antagonist, GYKI 52466 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GYKI 52466 in Elucidating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system, is integral to a vast array of physiological and pathological processes. The ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype, are critical mediators of fast synaptic transmission. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making the pharmacological dissection of its components a key area of research. GYKI 52466, a 2,3-benzodiazepine derivative, has emerged as an indispensable tool in this endeavor. As a selective, non-competitive antagonist of AMPA and kainate receptors, it offers a distinct advantage over competitive antagonists, particularly in conditions of excessive glutamate release. This technical guide provides an in-depth overview of the application of GYKI 52466 in studying glutamatergic neurotransmission, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Introduction to GYKI 52466

GYKI 52466 is a highly selective, non-competitive antagonist of AMPA/kainate receptors.[1] Unlike competitive antagonists that bind to the glutamate recognition site, GYKI 52466 acts at an allosteric site on the receptor complex, thereby preventing ion channel gating irrespective of agonist concentration.[1][2] This non-competitive mechanism of action makes it a robust tool for studying the physiological and pathological roles of AMPA receptor-mediated signaling. It is a 2,3-benzodiazepine, structurally distinct from the classical 1,4-benzodiazepines, and does not act on GABAA receptors.[3][4] Its utility is further enhanced by its ability to cross the blood-brain barrier, allowing for in vivo investigations.[5]

Mechanism of Action

Glutamate, released from the presynaptic terminal, binds to postsynaptic AMPA receptors, leading to the influx of Na+ ions and depolarization of the postsynaptic membrane. GYKI 52466 binds to a distinct allosteric site on the AMPA receptor, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound. This effectively blocks the excitatory postsynaptic current.

Mechanism of action of GYKI 52466.

Quantitative Data

The following tables summarize the key quantitative parameters of GYKI 52466 across various experimental paradigms.

Table 1: In Vitro Receptor Antagonism

| Parameter | Receptor | Value | Species | Preparation | Reference |

| IC50 | AMPA | 10-20 µM | Rat | Cultured Hippocampal Neurons | [6][7] |

| IC50 | Kainate | ~450 µM | Rat | Cultured Hippocampal Neurons | [6][7] |

| IC50 | NMDA | >50 µM | Rat | Cultured Hippocampal Neurons | [6][7] |

| Binding Rate (kon) | Kainate-activated channels | 1.6 x 105 M-1s-1 | Rat | Cultured Hippocampal Neurons | [1] |

| Unbinding Rate (koff) | Kainate-activated channels | 3.2 s-1 | Rat | Cultured Hippocampal Neurons | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Administration | Effective Dose | Effect | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [6] |

| Pentylenetetrazol (PTZ) Seizure | Mouse | i.p. | 10-20 mg/kg | Increased seizure threshold | [8] |

| Kainic Acid-Induced Seizures | Mouse | i.p. | 50 mg/kg | Terminated status epilepticus | [3] |

| Elevated Plus Maze (Anxiety) | Rat | i.p. | 0.01 mg/kg (MED) | Anxiolytic-like behavior | [7] |

| Quisqualate-induced Acetylcholine (B1216132) Release | Rat | Local Perfusion | 10 µM | Antagonized release | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing GYKI 52466 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording AMPA receptor-mediated currents from cultured hippocampal neurons and assessing the inhibitory effect of GYKI 52466.

Materials:

-

Cultured rat hippocampal neurons

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

-

GYKI 52466 stock solution (10 mM in DMSO)

-

AMPA (100 µM)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ)

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution at a rate of 1-2 ml/min.

-

Establish a whole-cell patch-clamp configuration on a neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply AMPA (100 µM) to the neuron using a rapid application system to evoke an inward current.

-

Wash out the AMPA and allow the neuron to recover.

-

Prepare different concentrations of GYKI 52466 in external solution from the stock solution.

-

Pre-incubate the neuron with a specific concentration of GYKI 52466 for 2-5 minutes.

-

Co-apply AMPA (100 µM) and the same concentration of GYKI 52466.

-

Record the peak inward current and compare it to the control response to determine the percentage of inhibition.

-

Repeat steps 7-11 for a range of GYKI 52466 concentrations to generate a dose-response curve and calculate the IC50 value.

Workflow for whole-cell patch-clamp experiments.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to investigate the effect of GYKI 52466 on neurotransmitter release in the brain of a freely moving rat.

Materials:

-

Adult male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

GYKI 52466

-

HPLC system with electrochemical detection for neurotransmitter analysis

Procedure:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

-

Allow the animal to recover from surgery for at least 24 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µl/min.

-

Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

-

Introduce GYKI 52466 into the perfusion fluid at the desired concentration (e.g., 10-100 µM).

-

Continue collecting dialysate samples for the duration of the drug perfusion.

-

To study the effect on stimulated release, a stimulating agent (e.g., quisqualate) can be co-perfused with and without GYKI 52466.

-

Analyze the collected dialysate samples for the neurotransmitter of interest (e.g., acetylcholine) using HPLC with electrochemical detection.

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

Behavioral Assays

This model is used to assess the anticonvulsant properties of GYKI 52466.

Materials:

-

Mice (e.g., Swiss Webster)

-

Electroshock apparatus with corneal electrodes

-

GYKI 52466 solution for injection

-

Vehicle control (e.g., saline)

Procedure:

-

Administer GYKI 52466 (e.g., 10-20 mg/kg, i.p.) or vehicle to the mice.

-

At the time of peak drug effect (e.g., 15-30 minutes post-injection), deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The endpoint is the percentage of animals protected from the tonic hindlimb extension.

-

A dose-response curve can be generated to determine the ED50 of GYKI 52466.

The EPM is a widely used model to assess anxiety-like behavior in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking system

-

GYKI 52466 solution for injection

-

Vehicle control

Procedure:

-

Administer GYKI 52466 (e.g., 0.01 mg/kg, i.p.) or vehicle to the rats.

-

Allow for a pre-treatment period (e.g., 30 minutes).

-

Place the rat in the center of the EPM, facing one of the closed arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video tracking system.

-

Analyze the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Logic

The study of glutamatergic neurotransmission using GYKI 52466 often involves a logical progression from in vitro characterization to in vivo behavioral assessment.

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. The non-competitive AMPA/kainate receptor antagonist, GYKI 52466, potentiates the anticonvulsant activity of conventional antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The depressant effect of GYKI 52466 on spinal reflex transmission in rats is mediated via non-NMDA and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated plus maze protocol [protocols.io]

- 6. Effects of the non-NMDA antagonists NBQX and the 2,3-benzodiazepine GYKI 52466 on different seizure types in mice: comparison with diazepam and interactions with flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Anticonvulsant Class: Initial Investigations into GYKI 52466

An In-depth Technical Guide on the Core Anticonvulsant Effects of a Novel 2,3-Benzodiazepine

Introduction